5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde
Overview
Description
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde: is an organic compound with the molecular formula C13H17BO4. This compound is a derivative of benzaldehyde, featuring a methoxy group and a boronic ester group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde typically involves the reaction of 5-methoxy-2-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds. The reaction requires a palladium catalyst and a base.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Oxidizing agents: (e.g., potassium permanganate, chromium trioxide)
Reducing agents: (e.g., sodium borohydride, lithium aluminum hydride)
Major Products:
Biaryl compounds: (from Suzuki-Miyaura cross-coupling)
Aldehydes and carboxylic acids: (from oxidation)
Alcohols: (from reduction)
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Industry:
Material Science: Employed in the development of advanced materials with specific properties.
Agriculture: Used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The palladium catalyst facilitates the transmetalation step, where the boron-carbon bond is transferred to the palladium complex, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness: 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is unique due to the presence of both a methoxy group and a boronic ester group on the benzaldehyde ring. This combination allows for versatile reactivity in various organic transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(17-5)8-10(12)9-16/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAWTSMQMAUECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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